molecular formula C7H5N3O B1620064 4-(1,3,4-Oxadiazol-2-yl)pyridine CAS No. 64001-70-3

4-(1,3,4-Oxadiazol-2-yl)pyridine

Cat. No.: B1620064
CAS No.: 64001-70-3
M. Wt: 147.13 g/mol
InChI Key: UTYDSRLFMRPPHP-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.

Biochemical Analysis

Biochemical Properties

4-(1,3,4-Oxadiazol-2-yl)pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of the epidermal growth factor receptor (EGFR) enzyme, which is pivotal in regulating cell proliferation and survival . The compound binds to the active site of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1/G0 and G2 phases, leading to the inhibition of cell proliferation . This effect is mediated through the disruption of key cell signaling pathways, including the EGFR and CDK pathways. Furthermore, this compound has been observed to modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . These changes in gene expression contribute to the induction of apoptosis in cancer cells, thereby enhancing its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to bind to the active site of EGFR and inhibit its autophosphorylation is a key aspect of its mechanism of action . Additionally, this compound interacts with CDKs, leading to the inhibition of their kinase activity and subsequent cell cycle arrest . These molecular interactions are critical for the compound’s anticancer activity and highlight its potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,4-Oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of antimicrobial properties. Research has shown that derivatives of 4-(1,3,4-oxadiazol-2-yl)pyridine demonstrate potent activity against various bacterial strains:

  • Antibacterial Properties : Studies indicate that oxadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as gentamicin .
  • Antifungal and Antitubercular Activity : Research has also highlighted the antifungal properties of these compounds. Notably, combinations of oxadiazole with other heterocycles have been explored for their antitubercular effects against Mycobacterium bovis BCG .

Anticancer Applications

The anticancer potential of This compound derivatives is particularly noteworthy:

  • Telomerase Inhibition : Recent studies have synthesized novel derivatives that inhibit telomerase activity in gastric cancer cell lines. Some compounds exhibited IC50 values significantly lower than established anticancer drugs .
  • Broad-Spectrum Anticancer Activity : Various oxadiazole derivatives have been tested against multiple cancer cell lines, including leukemia and breast cancer cells. Compounds showed potent antiproliferative effects with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of This compound derivatives are also well-documented:

  • Mechanism of Action : These compounds often act as cyclooxygenase inhibitors, which can reduce inflammation effectively. Some studies have reported that certain oxadiazole derivatives exhibit anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Analgesic Activity : In addition to their anti-inflammatory effects, some derivatives have demonstrated analgesic properties in experimental models .

Neuroprotective Effects

Emerging research suggests that This compound may possess neuroprotective properties:

  • Cognitive Function Improvement : Certain studies have indicated that oxadiazole-containing compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of This compound involves various methods that enhance its biological activity:

Synthesis MethodKey FeaturesBiological Activity
Oxidative cyclizationUtilizes catalytic amounts of Chloramine TEnhanced antimicrobial and anticancer activity
Hybridization with other heterocyclesCombines oxadiazole with thiazole or pyridineImproved efficacy against resistant bacterial strains
Structure modificationsAltering substituents on the oxadiazole ringTailored activity against specific cancer types

Comparison with Similar Compounds

Uniqueness: 4-(1,3,4-Oxadiazol-2-yl)pyridine is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and materials science .

Biological Activity

4-(1,3,4-Oxadiazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a 1,3,4-oxadiazole moiety. This structural combination is pivotal for its biological activity, as the oxadiazole ring is known for its ability to engage in hydrogen bonding and other molecular interactions that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various pathogens, including:

  • Bacteria : Effective against E. coli and Pseudomonas aeruginosa with significant anti-biofilm activity.
  • Fungi : Exhibits antifungal activity against Candida albicans.

The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cell Line Studies : Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The compounds were found to inhibit tubulin polymerization, a critical process in cell division .
CompoundCell Line TestedIC50 (µM)
1aHeLa10.5
1bMDA-MB-23112.3
1cDU-14515.0

Anti-inflammatory and Analgesic Effects

Compounds containing the 1,3,4-oxadiazole ring have demonstrated anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • Analgesic Activity : Some derivatives exhibited analgesic effects ranging from 44% to 71% in comparison to Acetylsalicylic acid which showed an activity of 63.2% at the same dosage .

Other Biological Activities

In addition to the aforementioned activities, derivatives of this compound have been reported to possess:

  • Antidiabetic Effects : Some studies suggest potential in managing diabetes through modulation of glucose metabolism.
  • Antiviral Activity : Certain derivatives have shown promise against viral infections by inhibiting viral replication processes .

Synthesis and Evaluation of Derivatives

A notable study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that modifications at specific positions on the oxadiazole ring significantly influenced their potency against cancer cell lines and microbial strains.

Example Derivatives Evaluated

DerivativeAntimicrobial ActivityAnticancer Activity
Compound AModerate against E. coliIC50 = 8 µM on HeLa
Compound BHigh against C. albicansIC50 = 5 µM on MDA-MB-231

These results underscore the importance of structural modifications in enhancing biological efficacy.

Properties

IUPAC Name

2-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYDSRLFMRPPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354529
Record name 4-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64001-70-3
Record name 4-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of the isonicotinic hydrazide (13.7 g, 100 mmol), triethylorthoformate (60 ml) and p-toluenesulfonic acid (30 mg) was heated at 130° C. for 12 hours. Excess triethylorthoformate was removed under vacuum. The residue was crystallized from ethyl acetate to give 2-(4-pyridyl)-[1,3,4]oxadiazole (14.8 g); H1 NMR [(CD3)2SO]: δ 9.46 (1H, s), 8.8 (2H, dd), 7.9 (2H, dd).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the isonicotinic hydrazide (13.7 g, 100 mmol), triethylorthoformate (60 mL) and p-toluenesulfonic acid (30 mg) was heated at 130° C. for 12 h. Excess triethylorthoformate was removed under vacuum. The crude was crystallized from ethyl acetate to give 14.8 g of 5-pyridin-4-yl-[1.3.4]oxadiazole.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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